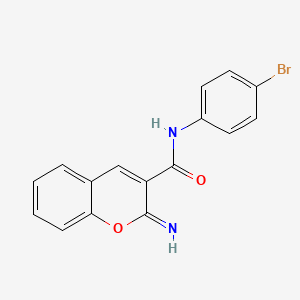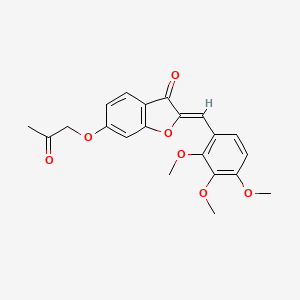![molecular formula C10H17NO3 B2840639 N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902897-63-5](/img/structure/B2840639.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Octahydrobenzo[b][1,4]dioxin-6-yl)acetamide, also known as Obovatol, is a natural compound found in several plant species including Magnolia obovata, Magnolia grandiflora, and Magnolia officinalis. The molecule contains a total of 32 bonds, including 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 2 ethers (aliphatic) .
Molecular Structure Analysis
The molecular structure of N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide includes a total of 32 bonds. There are 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 2 ethers (aliphatic) . The molecular weight is 199.25.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide include a density of 1.3±0.1 g/cm3, boiling point of 423.1±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 67.7±3.0 kJ/mol, flash point of 209.7±28.7 °C, index of refraction of 1.593, molar refractivity of 51.3±0.3 cm3, polar surface area of 48 Å2, and polarizability of 20.3±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Sulfonamides, commonly known as sulfa drugs, exhibit remarkable antibacterial properties. The compound has been evaluated for its antibacterial potential against pathogenic bacterial strains. Specifically, it was tested against Escherichia coli (E. coli) and Bacillus subtilis (B. subtilis) in a biofilm inhibition study . Notably, this molecule demonstrated significant inhibition of bacterial biofilm growth, making it a promising candidate for antibacterial therapy.
Pharmacophore Exploration
Benzodioxane derivatives are important pharmacophores with diverse therapeutic applications. They have been identified as anti-hepatotoxic, anti-inflammatory, and antioxidant agents. For instance, silymarin, extracted from Silybum marianum, contains a 1,4-benzodioxane ring system and exhibits potent anti-hepatotoxic and antibacterial activity . Exploring the pharmacophoric properties of this compound could lead to novel drug development.
Nonlinear Optical Properties
Another intriguing application lies in the field of nonlinear optics. A related compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide, has been synthesized and studied for its nonlinear optical behavior . Investigating the optical properties of our compound could reveal its potential in this area.
Synthetic Bioactive Compounds
The 1,4-benzoxazine and 1,4-benzodioxin subunits are present in both naturally occurring substances and synthetic bioactive compounds . Understanding how our compound interacts with biological systems could lead to novel drug design.
Wirkmechanismus
Target of Action
N-(octahydro-1,4-benzodioxin-6-yl)acetamide, also known as N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide, is a compound that has been found to have antibacterial properties . The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
The compound interacts with its bacterial targets by inhibiting the formation of bacterial biofilms . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, N-(octahydro-1,4-benzodioxin-6-yl)acetamide can prevent the bacteria from establishing an infection.
Biochemical Pathways
It is known that the compound’s antibacterial activity is related to its ability to inhibit biofilm formation . This suggests that it may interfere with the signaling pathways that bacteria use to coordinate the formation of biofilms.
Result of Action
The result of N-(octahydro-1,4-benzodioxin-6-yl)acetamide’s action is the inhibition of bacterial biofilm formation, which can prevent the establishment of bacterial infections . In a study, this compound was found to be a potent inhibitor of biofilm formation by B. subtilis and E. coli .
Eigenschaften
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-8-2-3-9-10(6-8)14-5-4-13-9/h8-10H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYZCIWAVWIIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2C(C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2840556.png)


![Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2840560.png)
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2840562.png)
![4-[[2-[1-(2,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2840563.png)


![2-[2-(2,4-Dichloro-5-prop-2-ynoxyanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B2840568.png)


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(4-fluorobenzoyl)phenyl)methanone](/img/structure/B2840575.png)
![N-(cyclohexylmethyl)-5-({4-[(3-methylbenzoyl)amino]phenoxy}methyl)isoxazole-3-carboxamide](/img/structure/B2840576.png)
![3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2840579.png)